

Spectral data for 4-(4-Methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methylphenoxy)benzoic acid

Cat. No.: B1584769

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Methylphenoxy)benzoic Acid

This guide provides a comprehensive analysis of the spectral data for **4-(4-Methylphenoxy)benzoic acid** (CAS No: 21120-65-0), a molecule of significant interest in the fields of polymer chemistry and drug development.^[1] As a versatile chemical intermediate, its unambiguous structural confirmation is paramount for researchers, scientists, and drug development professionals. This document is structured to provide not just raw data, but a deep, field-tested understanding of how to acquire, interpret, and validate the identity and purity of this compound through modern spectroscopic techniques.

Introduction and Molecular Framework

4-(4-Methylphenoxy)benzoic acid is an aromatic carboxylic acid containing a diaryl ether linkage. Its molecular formula is C₁₄H₁₂O₃, with a molecular weight of approximately 228.24 g/mol.^{[2][3]} The compound typically appears as a white to off-white solid with a melting point in the range of 181-185 °C. Its utility as a monomer or a building block in complex syntheses necessitates a robust analytical framework for its characterization.^[1]

The structural features—a carboxylic acid group, a diaryl ether, and two substituted benzene rings—give rise to a unique spectral fingerprint. Understanding this fingerprint is the core objective of this guide.

Molecular Structure and Atom Numbering

To facilitate a clear and logical interpretation of the spectral data, particularly NMR, a standardized atom numbering system is essential. The diagram below illustrates the structure of **4-(4-Methylphenoxy)benzoic acid** with IUPAC-consistent numbering.

Caption: Molecular structure of **4-(4-Methylphenoxy)benzoic acid**.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Infrared spectroscopy is the first line of analysis for a synthetic chemist. It provides rapid, definitive evidence for the presence or absence of key functional groups. For **4-(4-Methylphenoxy)benzoic acid**, our primary targets are the carboxylic acid and the diaryl ether. The carboxylic acid is particularly revealing due to its distinct O-H and C=O stretching vibrations, which are sensitive to hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR)

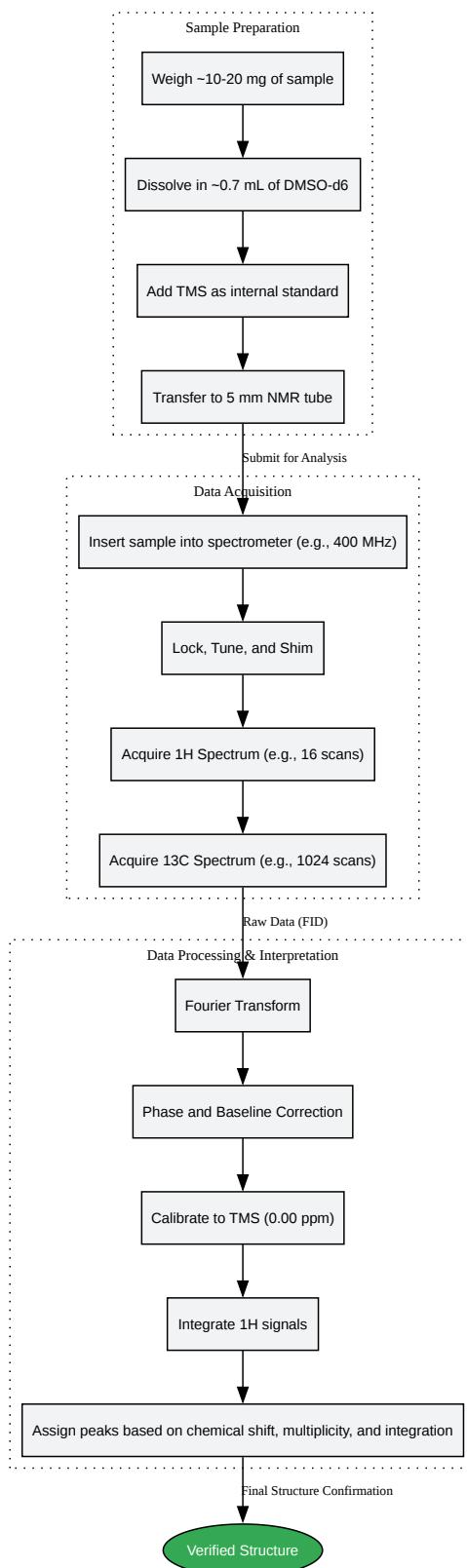
A modern and efficient method for solid-state IR analysis is ATR-FTIR, which requires minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount (a few milligrams) of the crystalline **4-(4-Methylphenoxy)benzoic acid** powder onto the ATR crystal.
- **Pressure Application:** Lower the pressure arm to ensure firm and even contact between the sample and the crystal.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Trustworthiness: This protocol is self-validating. The presence of a strong, broad O-H band and a sharp, intense C=O band provides high confidence in the presence of the carboxylic acid moiety. The absence of peaks corresponding to starting materials (e.g., a strong phenol O-H band around 3300 cm^{-1} if the synthesis was incomplete) validates the purity.

Interpretation of the IR Spectrum

The spectrum is a composite of vibrations from each functional part of the molecule. The key is to dissect the spectrum into regions corresponding to these groups.


Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale and Expected Appearance
3300-2500	O-H stretch	Carboxylic Acid	A very broad and strong absorption band, characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state. This broadness often causes it to overlap with C-H stretching bands. [4]
~3050	C-H stretch	Aromatic	Medium to weak sharp peaks appearing on the shoulder of the broader O-H band.
~2920	C-H stretch	Alkyl (Methyl)	A weak but sharp absorption corresponding to the methyl group.
1710-1680	C=O stretch	Carboxylic Acid	A very strong and sharp absorption. Its position indicates conjugation with the benzene ring and participation in hydrogen bonding. [4]

1610-1580, 1500-1450	C=C stretch	Aromatic Ring	Two to three sharp bands of variable intensity, confirming the presence of the benzene rings.
~1300	C-O stretch	Carboxylic Acid	A medium intensity band associated with the C-O single bond of the acid group.
1250-1200	C-O-C stretch	Diaryl Ether	A strong, characteristic asymmetric stretching vibration for the aryl ether linkage.
~920	O-H bend	Carboxylic Acid	A broad, medium-intensity out-of-plane bend, another hallmark of a carboxylic acid dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For **4-(4-Methylphenoxy)benzoic acid**, ^1H NMR will confirm the substitution patterns on the two aromatic rings, while ^{13}C NMR will identify every unique carbon environment. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and exchange with the acidic proton, allowing for its observation.

Experimental Workflow: From Sample to Structure

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectrum Analysis (Predicted in DMSO-d₆)

Trustworthiness: The predicted spectrum is based on established principles of substituent effects. The electron-withdrawing nature of the -COOH group deshields adjacent protons (H2, H6), while the electron-donating ether oxygen shields them. The symmetry of the para-substituted rings simplifies the spectrum into four distinct aromatic signals, each appearing as a doublet. The integration ratio of 2:2:2:2 for the aromatic region is a key validation point.

Proton(s)	Predicted δ (ppm)	Multiplicity	Integration	Rationale
COOH	~13.0	Broad Singlet	1H	The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
H2, H6	~7.95	Doublet (d)	2H	These protons are ortho to the strongly electron-withdrawing carboxylic acid group, causing significant deshielding. They are coupled to H3 and H5.
H3, H5	~7.10	Doublet (d)	2H	These protons are ortho to the electron-donating ether oxygen, which shields them, shifting them upfield. They are coupled to H2 and H6.
H2', H6'	~7.20	Doublet (d)	2H	These protons on the p-cresol ring are ortho to the methyl group and meta to the ether oxygen.

				Their chemical shift is typical for protons on an electron-rich ring.
H3', H5'	~7.00	Doublet (d)	2H	These protons are ortho to the ether oxygen on the p-cresol ring, experiencing some shielding.
CH ₃ (C8)	~2.30	Singlet	3H	The methyl group protons are in an alkyl environment and appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis (Predicted in DMSO-d₆)

Trustworthiness: The assignment of carbon signals relies on predictable electronic effects. The carbonyl carbon (C7) is the most deshielded. The carbons directly attached to oxygen (C4, C1') are also significantly downfield. Comparing the spectrum to known data for benzoic acid and p-cresol derivatives provides a self-validating reference.[\[5\]](#)[\[6\]](#) For instance, the chemical shift of the methyl carbon (C8) is expected around 20-21 ppm, a highly reliable indicator.[\[5\]](#)

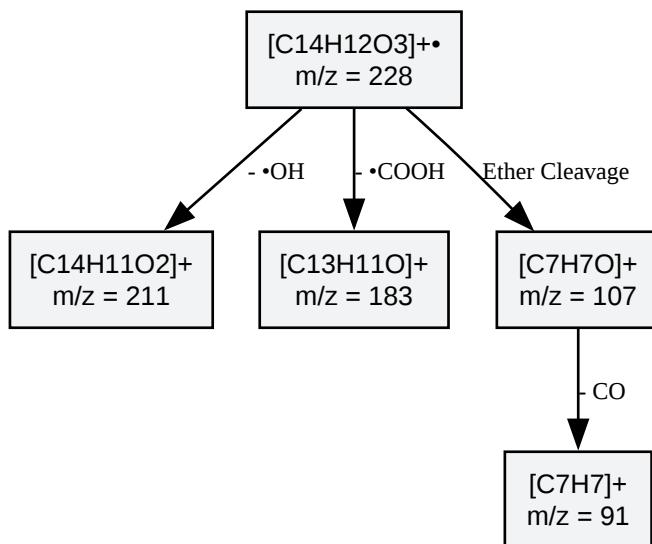
Carbon(s)	Predicted δ (ppm)	Rationale
C7 (COOH)	~167	The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another.
C4	~162	This carbon is attached to the electron-donating ether oxygen and is part of the electron-poor benzoic acid ring, placing it significantly downfield.
C1'	~155	This carbon is attached to the ether oxygen and is part of the more electron-rich p-cresol ring.
C4'	~135	This carbon is attached to the methyl group and its chemical shift is influenced by the para-ether linkage.
C2, C6	~132	These carbons are ortho to the electron-withdrawing COOH group, making them the most deshielded of the protonated aromatic carbons.
C3', C5'	~130	These carbons are ortho to the methyl group in the p-cresol ring.
C1	~125	This is the ipso-carbon attached to the COOH group. Its chemical shift is lower than the other substituted carbons.
C2', C6'	~120	These carbons are meta to the methyl group and ortho to the ether oxygen.

C3, C5	~118	These carbons are ortho to the ether linkage on the benzoic acid ring and are shielded.
C8 (CH ₃)	~20.5	The methyl carbon is in a typical alkyl region, highly shielded compared to the sp ² aromatic carbons. ^[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak ($M^{+ \cdot}$) and structural information from the fragmentation pattern. The fragmentation is not random; it follows predictable pathways governed by the stability of the resulting carbocations and radicals. For **4-(4-Methylphenoxy)benzoic acid**, the ether linkage and the carboxylic acid group are expected cleavage points.

Experimental Protocol: Electron Ionization (EI)


- Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe, and vaporized under high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, the molecular ion ($M^{+ \cdot}$).
- Fragmentation: The molecular ion, having excess energy, fragments into smaller, charged ions and neutral radicals.
- Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Interpretation of the Mass Spectrum

The spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z value should correspond to the molecular ion.

m/z Value	Proposed Fragment	Formula	Rationale for Formation
228	$[M]^{+}\cdot$	$[C_{14}H_{12}O_3]^{+}\cdot$	The molecular ion, formed by the loss of one electron. Its presence confirms the molecular weight. [2]
211	$[M - OH]^{+}$	$[C_{14}H_{11}O_2]^{+}$	Loss of a hydroxyl radical ($\cdot OH$) from the carboxylic acid group. This is a common fragmentation for benzoic acids. [7]
183	$[M - COOH]^{+}$	$[C_{13}H_{11}O]^{+}$	Loss of the entire carboxyl group as a radical ($\cdot COOH$), resulting in a stable phenoxy-toluene cation.
121	$[HOOC-C_6H_4-O]^{+}$	$[C_7H_5O_3]^{+}$	Cleavage of the ether bond, with the charge retained on the benzoic acid side.
107	$[CH_3-C_6H_4-O]^{+}$	$[C_7H_7O]^{+}$	Cleavage of the ether bond, with charge retention on the p-cresol fragment.
91	$[C_7H_7]^{+}$	$[C_7H_7]^{+}$	Loss of CO from the $[CH_3-C_6H_4-O]^{+}$ fragment to form a stable tropylum cation.

Predicted Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Plausible EI-MS fragmentation pathway for the molecule.

Conclusion

The structural elucidation of **4-(4-Methylphenoxy)benzoic acid** is reliably achieved through a synergistic application of IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the essential carboxylic acid and ether functional groups. High-resolution NMR provides an unambiguous map of the proton and carbon framework, confirming the 1,4-disubstitution pattern on both aromatic rings. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive spectral guide serves as an authoritative reference for the validation and quality control of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-METHYLPHENOXY)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(4-METHYLPHENOXY)BENZOIC ACID | 21120-65-0 [chemicalbook.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectral data for 4-(4-Methylphenoxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584769#spectral-data-for-4-\(4-methylphenoxybenzoic-acid\)\]](https://www.benchchem.com/product/b1584769#spectral-data-for-4-(4-methylphenoxybenzoic-acid))

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com